molecular formula C12H13NO B11907349 4-[(1R)-1-aminoethyl]naphthalen-1-ol

4-[(1R)-1-aminoethyl]naphthalen-1-ol

Cat. No.: B11907349
M. Wt: 187.24 g/mol
InChI Key: JPLPWOCTHNZHMW-MRVPVSSYSA-N
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Description

4-[(1R)-1-aminoethyl]naphthalen-1-ol is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an aminoethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]naphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the aminoethyl group.

    Nitration: Naphthalene is nitrated to form 4-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, resulting in 4-aminonaphthalene.

    Alkylation: The amino group is then alkylated with an appropriate reagent to introduce the aminoethyl group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-aminoethyl]naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Various reduced derivatives

    Substitution: Substituted naphthalenes

Scientific Research Applications

4-[(1R)-1-aminoethyl]naphthalen-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-aminoethyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-naphthol
  • 5-amino-1-naphthol
  • 4-amino-1-naphthol hydrochloride

Uniqueness

4-[(1R)-1-aminoethyl]naphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aminoethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]naphthalen-1-ol

InChI

InChI=1S/C12H13NO/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h2-8,14H,13H2,1H3/t8-/m1/s1

InChI Key

JPLPWOCTHNZHMW-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C2=CC=CC=C21)O)N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)O)N

Origin of Product

United States

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